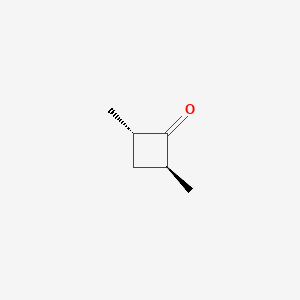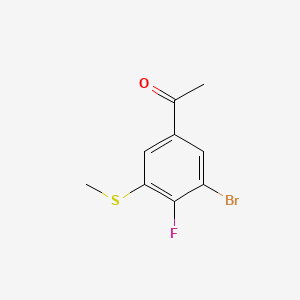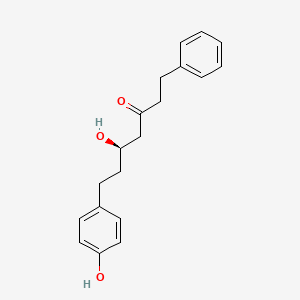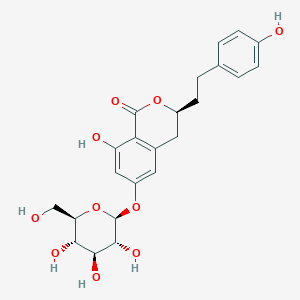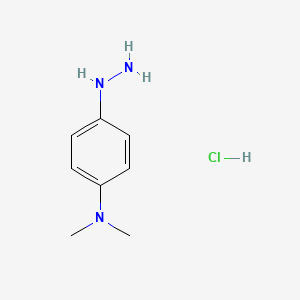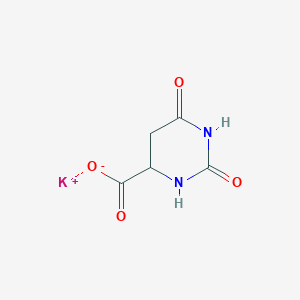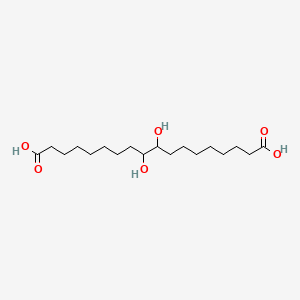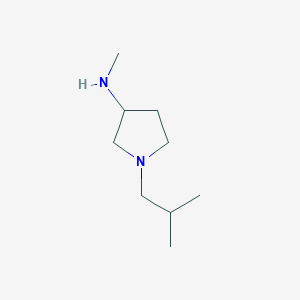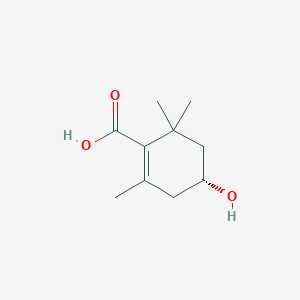
Lenalidomide-CO-PEG2-C2-azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lenalidomide-CO-PEG2-C2-azide is a functionalized cereblon ligand used in the development of proteolysis-targeting chimeras (PROTACs). This compound incorporates an E3 ligase ligand with a polyethylene glycol (PEG) linker and a terminal azide group, making it suitable for conjugation to a target protein ligand. It is derived from lenalidomide, a well-known immunomodulatory drug used in the treatment of multiple myeloma and myelodysplastic syndromes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-CO-PEG2-C2-azide involves several steps:
Bromination: The bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione.
Hydrogenation: The hydrogenation of the intermediate compound to produce lenalidomide.
Functionalization: The functionalization of lenalidomide with a PEG2 linker and a terminal azide group to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
化学反应分析
Types of Reactions
Lenalidomide-CO-PEG2-C2-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The nitro group in the intermediate compounds can be reduced to amines.
Hydrogenation: The reduction of double bonds in the presence of hydrogen and a catalyst.
Common Reagents and Conditions
Bromine and Acetic Acid: Used in the bromination step.
Potassium Carbonate and DMF: Used in the condensation step.
Hydrogen and Palladium Catalyst: Used in the hydrogenation step.
Major Products
The major products formed from these reactions include lenalidomide and its functionalized derivatives, such as this compound .
科学研究应用
Lenalidomide-CO-PEG2-C2-azide has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in treating various cancers and hematologic malignancies.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
作用机制
Lenalidomide-CO-PEG2-C2-azide exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of target proteins, such as IKZF1 and IKZF3 . The PEG2 linker and terminal azide group facilitate the conjugation of the compound to other molecules, enhancing its versatility in research applications .
相似化合物的比较
Similar Compounds
Lenalidomide 4’-PEG2-azide: Another functionalized cereblon ligand with similar applications in PROTAC research.
Thalidomide: The parent compound of lenalidomide, with immunomodulatory and anti-angiogenic properties.
Pomalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Uniqueness
Lenalidomide-CO-PEG2-C2-azide is unique due to its specific functionalization with a PEG2 linker and terminal azide group, which allows for versatile conjugation and targeted protein degradation applications .
属性
分子式 |
C20H24N6O6 |
|---|---|
分子量 |
444.4 g/mol |
IUPAC 名称 |
3-[2-(2-azidoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide |
InChI |
InChI=1S/C20H24N6O6/c21-25-22-7-9-32-11-10-31-8-6-18(28)23-15-3-1-2-13-14(15)12-26(20(13)30)16-4-5-17(27)24-19(16)29/h1-3,16H,4-12H2,(H,23,28)(H,24,27,29) |
InChI 键 |
CITBEQJSZBIQAQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



